molecular formula C37H31N2NaO4 B1666482 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt CAS No. 189498-56-4

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Cat. No. B1666482
M. Wt: 590.6 g/mol
InChI Key: IQIPMOPRODKMFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-080, also known as VML-530, is a leukotriene synthesis inhibitor potentially for treatment of asthma.

Scientific Research Applications

Inhibition of Leukotriene Biosynthesis

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt has been explored for its potential in inhibiting leukotriene biosynthesis. This compound, also referred to as ABT-080, was synthesized from diphenolic acid and showed significant inhibitory effects on leukotriene formation in human neutrophils and mouse macrophages. It demonstrates selectivity in inhibiting leukotriene C4 over prostaglandin E2 and has shown pharmacological efficacy in models of airway constriction and inflammation. The compound acts at the stage of 5-lipoxygenase biosynthesis, potentially as a FLAP inhibitor, indicating its utility in respiratory and inflammatory disorders (Kolasa et al., 2000).

Radiopaque Compound for X-ray Imaging

A derivative of 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid, specifically 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, has been synthesized and identified as a potential radiopaque compound for X-ray imaging applications. This compound exhibited substantial radiopacity and was non-cytotoxic to fibroblast cells, suggesting its potential for clinical use in X-ray imaging (Gopan et al., 2021).

Bioremediation of Environmental Pollutants

The related compound, bisphenol A, which shares structural similarities with 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid, has been studied for its bioremediation potential. The use of enzymes like laccase in reverse micelles systems has been effective in degrading bisphenol A, a known environmental pollutant. This research provides insights into the potential use of similar compounds in environmental remediation processes (Chhaya & Gupte, 2013).

properties

CAS RN

189498-56-4

Product Name

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Molecular Formula

C37H31N2NaO4

Molecular Weight

590.6 g/mol

IUPAC Name

sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate

InChI

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1

InChI Key

IQIPMOPRODKMFM-UHFFFAOYSA-M

Isomeric SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT-080;  ABT080;  ABT 080;  VML-530;  VML530;  VML 530

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution in dioxane (10 mL) and methanol (10 mL) of 4,4-bis (4-(2-quinolylmethoxy)phenyl)pentanoic acid (320 mg, 0.56 mmol), prepared as in step 1, was added aqueous 1N sodium hydroxide (0.55 ml, 0.55 mmol). The mixture was then concentrated in vacuo. The product was crystallized by dissolving in CH2Cl2 and precipitation by dropwise addition of a mixture of ethyl acetate-ethyl ether (1:2): 1H NMR (300 MHz, DMSO--d6) d 1.47 (s, 3H), 1.63 (m, 2H), 2.18 (m, 2H), 5.31 (s, 4H), 6.95 (d, 4H, J=9 Hz), 7.08 (d, 4H, J=9 Hz), 7.64 (m, 4H), 7.78 (m, 2H), 8.00 (m, 4H), 8.40 (d, 2H, J=8 Hz); MS (FAB+) m/e 591 (M+H)+ ; (FAB-) 589 (M-H)-. Anal. Calc'd. for C37H31N2 O4Na.0.25 H2O:C, 74.67; H, 5.34; N, 4.71; Found: C, 74.57; H, 5.32; N, 4.52.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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